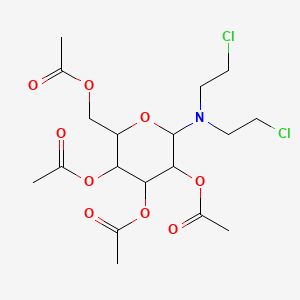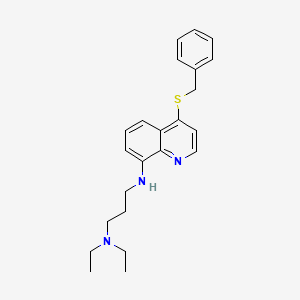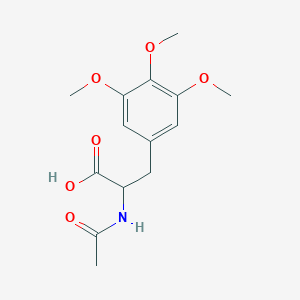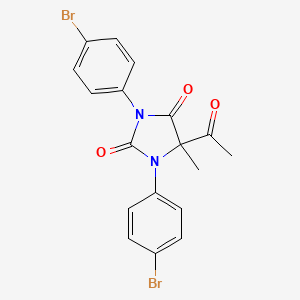
2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose: is a synthetic compound that belongs to the class of glucopyranose derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to the 1-deoxy position of the glucopyranose ring, with acetyl groups at the 2, 3, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose typically involves the following steps:
Starting Material: The synthesis begins with glucopyranose, a common sugar derivative.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, 4, and 6 positions are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Bis(2-chloroethyl)amino Group: The 1-deoxy position is then modified by introducing the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction. This step typically involves the use of a bis(2-chloroethyl)amine reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bis(2-chloroethyl)amino group.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-beta-D-ribopyranose
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylmannopyranose
Uniqueness
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose is unique due to its specific glucopyranose backbone and the positioning of the bis(2-chloroethyl)amino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
74427-64-8 |
|---|---|
Molekularformel |
C18H27Cl2NO9 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-15(27-11(2)23)16(28-12(3)24)17(29-13(4)25)18(30-14)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3 |
InChI-Schlüssel |
DJUWKQJNJVMFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)


![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)

![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

